molecular formula C11H9F3O B8709076 2-(3,4,5-trifluorophenyl)cyclopentan-1-one

2-(3,4,5-trifluorophenyl)cyclopentan-1-one

Cat. No.: B8709076
M. Wt: 214.18 g/mol
InChI Key: PREIEKPVDBMBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₉F₃O It is characterized by a cyclopentanone ring substituted with a trifluorophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a trifluorophenylboronic acid derivative is coupled with a cyclopentanone derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluorophenyl group is known to enhance the biological activity of compounds.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the cyclopentanone moiety may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-difluorophenyl)cyclopentan-1-one
  • 2-(3,5-difluorophenyl)cyclopentan-1-one
  • 2-(3,4,5-trichlorophenyl)cyclopentan-1-one

Uniqueness

2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical and physical properties. The trifluorophenyl group imparts increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with fewer or different substituents.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H9F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7H,1-3H2

InChI Key

PREIEKPVDBMBNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentanol (1 g, 4.63 mmol) in CH2Cl2 (20 mL) was added Dess-Martin periodinane (2.354 g, 5.55 mmol). The reaction mixture was stirred at rt for 1 h. The reaction was diluted with dichloromethane and quenched with the addition of 1 N NaOH. The organic layer was collected, dried (Na2SO4) and concentrated. The crude product was purified by column chromatography on silica gel to afford 2-(3,4,5-trifluorophenyl)cyclopentanone (310 mg, 1.447 mmol, 31.3% yield). LC-MS (M+H)+=215.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.354 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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